Sch 13835 Instability in Aqueous Solvents vs. General Arylsulfonyl Phthalimide Stability
Sch 13835 is explicitly documented to be unstable in aqueous and protic solvents, leading to the formation of a ring-opened acid degradation product [1]. This is in stark contrast to a class-level inference from general arylsulfonyl phthalimides, which demonstrate hydrolytic stability at ambient pH and temperature, with long half-lives under typical environmental conditions [2].
| Evidence Dimension | Hydrolytic Stability |
|---|---|
| Target Compound Data | Unstable; rapid ring-opening degradation. |
| Comparator Or Baseline | General Arylsulfonyl Phthalimides |
| Quantified Difference | Qualitative difference: labile vs. stable. |
| Conditions | Aqueous or protic solvent environment at unspecified temperature. |
Why This Matters
This specific instability dictates procurement of anhydrous material and mandates the use of strictly anhydrous solvents for all experimental workflows, a critical logistical and methodological differentiator from more stable PDGFR inhibitor analogs.
- [1] Hendershot S, Koharski D, McNamara P. Use of fluorine-containing stationary phases for the separation of an alkyl bromide from its hydrocarbon analog by high-performance liquid chromatography. J Chromatogr A. 1997 Feb 21;762(1-2):159-65. View Source
- [2] Kutuk H, et al. A Kinetic Study of Acid-Catalyzed Hydrolysis of Some Arylsulfonyl Phthalimides. 2001. View Source
